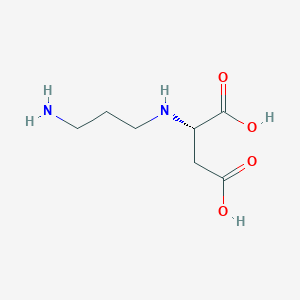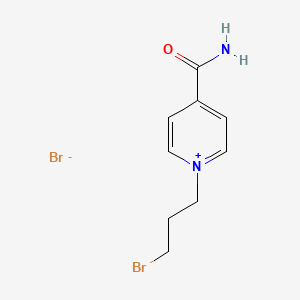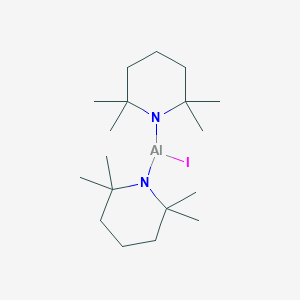![molecular formula C31H17F39O2Si B12575599 Benzoic acid, 4-[tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silyl]- CAS No. 189077-31-4](/img/structure/B12575599.png)
Benzoic acid, 4-[tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-[tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silyl]- is a complex organosilicon compound characterized by the presence of benzoic acid and a highly fluorinated silane group. This compound is notable for its unique chemical structure, which imparts distinct properties such as high thermal stability, hydrophobicity, and resistance to chemical degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silyl]- typically involves the following steps:
Preparation of the Fluorinated Silane Precursor: The fluorinated silane precursor is synthesized by reacting trichlorosilane with 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl alcohol under anhydrous conditions.
Coupling with Benzoic Acid: The fluorinated silane precursor is then coupled with benzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, ensuring stringent control over reaction conditions such as temperature, pressure, and reactant concentrations to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silyl]- can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the benzoic acid moiety.
Hydrolysis: The silane group can be hydrolyzed under acidic or basic conditions to form silanols and subsequently siloxanes.
Oxidation and Reduction: The benzoic acid group can undergo oxidation to form benzoate derivatives or reduction to form benzyl alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, typically under mild conditions.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the silane group.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Substituted benzoic acid derivatives.
Hydrolysis: Silanols and siloxanes.
Oxidation and Reduction: Benzoate and benzyl alcohol derivatives.
Scientific Research Applications
Benzoic acid, 4-[tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of advanced materials, including fluorinated polymers and coatings.
Biology: Investigated for its potential use in bio-conjugation and surface modification of biomolecules.
Medicine: Explored for its potential in drug delivery systems due to its hydrophobic and biocompatible properties.
Industry: Utilized in the production of high-performance materials such as water-repellent coatings and lubricants.
Mechanism of Action
The mechanism of action of benzoic acid, 4-[tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silyl]- is primarily attributed to its unique chemical structure:
Molecular Targets: The compound can interact with various molecular targets through hydrophobic interactions and hydrogen bonding.
Pathways Involved: It can modulate surface properties and enhance the stability of materials by forming strong, durable coatings.
Comparison with Similar Compounds
Similar Compounds
Benzoic Acid Derivatives: Compounds such as 4-hydroxybenzoic acid and 4-aminobenzoic acid.
Fluorinated Silanes: Compounds like trichlorosilane and trimethoxysilane derivatives.
Uniqueness
Benzoic acid, 4-[tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silyl]- stands out due to its combination of a benzoic acid moiety with a highly fluorinated silane group, imparting unique properties such as extreme hydrophobicity, thermal stability, and resistance to chemical degradation, making it highly valuable in various advanced applications.
Properties
CAS No. |
189077-31-4 |
|---|---|
Molecular Formula |
C31H17F39O2Si |
Molecular Weight |
1190.5 g/mol |
IUPAC Name |
4-[tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silyl]benzoic acid |
InChI |
InChI=1S/C31H17F39O2Si/c32-14(33,17(38,39)20(44,45)23(50,51)26(56,57)29(62,63)64)5-8-73(12-3-1-11(2-4-12)13(71)72,9-6-15(34,35)18(40,41)21(46,47)24(52,53)27(58,59)30(65,66)67)10-7-16(36,37)19(42,43)22(48,49)25(54,55)28(60,61)31(68,69)70/h1-4H,5-10H2,(H,71,72) |
InChI Key |
PKQJEQIYTPDFJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)[Si](CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-2,3-dihydro-4H-thiopyrano[2,3-b]pyridin-4-one](/img/structure/B12575516.png)

![N-Acetyl-S-[(4-methylphenyl)methyl]-L-cysteine](/img/structure/B12575529.png)


![5,11-dioxa-2,4,6,8,10,12-hexazatricyclo[7.3.0.03,7]dodeca-1(12),3,6,9-tetraen-2-amine](/img/structure/B12575544.png)



![1-[(4-Fluorophenyl)methyl]-2-(piperidin-1-yl)-1H-benzimidazole](/img/structure/B12575556.png)



![Bis[tris(phenylamino)silyl]methane](/img/structure/B12575582.png)
